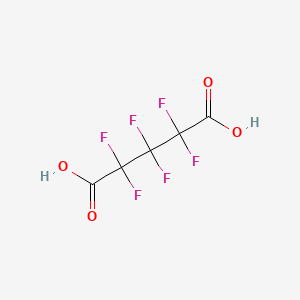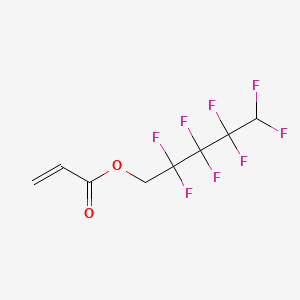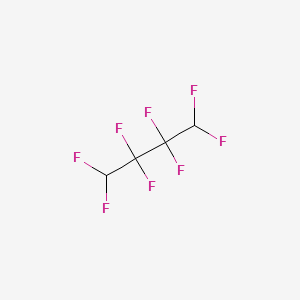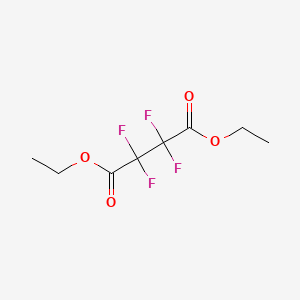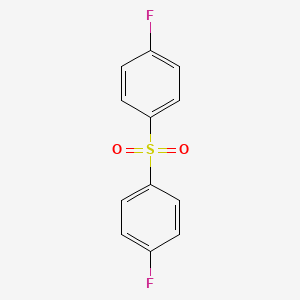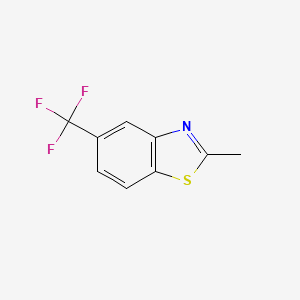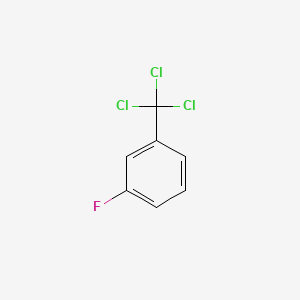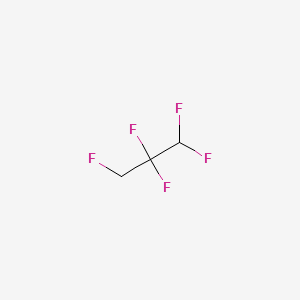
1,1,2,2,3-Pentafluoropropane
Descripción general
Descripción
1,1,2,2,3-Pentafluoropropane is a useful research compound. Its molecular formula is C3H3F5 and its molecular weight is 134.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermodynamic Properties
1,1,2,2,3-Pentafluoropropane, known as HFC-245ca in the refrigeration industry, exhibits specific thermodynamic properties crucial for thermal machinery applications. Studies have detailed its properties in various temperature and pressure regions, providing insights into its vapor pressure, density in compressed liquid state, refractive index, critical temperature, and speed of sound in the vapor phase. These properties form the basis for the Carnahan-Starlings-DeSantis (CSD) equation of state, essential for refrigeration technologies (Defibaugh et al., 1996).
Equation of State for Thermodynamic Properties
Further expanding on its thermodynamic applications, an equation of state for this compound has been developed. This equation, which is expressed in terms of the Helmholtz energy, allows for the calculation of all thermodynamic properties. It covers a wide range of states, including liquid, vapor, and supercritical, and is validated from the triple point to 450 K, with pressures up to 10 MPa (Zhou & Lemmon, 2016).
Applications in Alkyne Chemistry
This compound serves as a convenient source for trifluoropropynyllithium, an important compound in alkyne chemistry. This application has led to the development of novel trifluoropropynyl-containing systems through a one-pot procedure, demonstrating its versatility in synthetic chemistry (Brisdon & Crossley, 2002).
Production Methods
The compound's production methods also hold significance. Techniques involve reacting 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen fluoride in the presence of a noble metal catalyst. This process highlights its industrial applicability and the feasibility of manufacturing it at a large scale with high yield and low cost (Takubo, Aoyama, & Nakada, 1998).
Safety and Hazards
Direcciones Futuras
While specific future directions for 1,1,2,2,3-Pentafluoropropane are not mentioned in the available resources, it’s worth noting that the compound is used primarily for closed-cell spray foam insulation . As such, future research could potentially focus on optimizing its use in this application or exploring other potential uses.
Mecanismo De Acción
Target of Action
It is known that this compound is used primarily for closed-cell spray foam insulation .
Mode of Action
It is used as a non-ozone depleting alternative for certain compounds in foam blowing and refrigeration systems .
Pharmacokinetics
It is known that this compound is nearly non-toxic .
Result of Action
It is primarily used for its physical properties in industrial applications rather than for any biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,2,2,3-Pentafluoropropane. Although it is intended to remain trapped within the foam insulation, it is practically non-biodegradable with a lifetime of 7.2 years when it eventually does escape into the atmosphere . It does have a high global warming potential of 950 (950 times the global warming effect of CO2) .
Análisis Bioquímico
Biochemical Properties
1,1,2,2,3-Pentafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. The compound’s fluorine atoms can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, exposure to this compound has been observed to affect the expression of genes involved in oxidative stress responses. This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to specific sites on enzymes and proteins. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it interacts with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites that may contribute to the compound’s toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues. It may also interact with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of this compound can impact its biochemical effects, as different tissues may respond differently to the compound .
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can vary depending on its subcellular location, as different compartments provide distinct biochemical environments .
Propiedades
IUPAC Name |
1,1,2,2,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c4-1-3(7,8)2(5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTOFSDLNREIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073925 | |
| Record name | 1,1,2,2,3-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-86-7 | |
| Record name | 1,1,2,2,3-Pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,2,2,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2,3-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3-pentafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


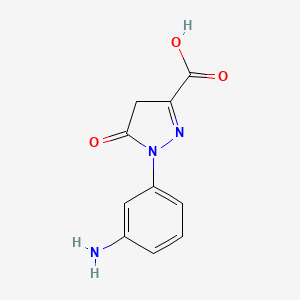
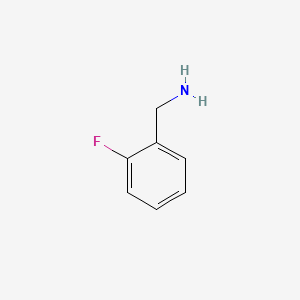
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)

